molecular formula C25H27N3O3 B12158105 N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide

N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide

Cat. No.: B12158105
M. Wt: 417.5 g/mol
InChI Key: QPRDAHXRWTVVEO-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a synthetic small molecule featuring a fused isoindoloquinazolinone core linked to a cycloheptyl-substituted propanamide chain. This compound is structurally analogous to immunoproteasome inhibitors targeting the β1i subunit, as seen in related amide derivatives .

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-cycloheptyl-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide

InChI

InChI=1S/C25H27N3O3/c29-22(26-17-9-3-1-2-4-10-17)15-16-27-23-18-11-5-6-12-19(18)25(31)28(23)21-14-8-7-13-20(21)24(27)30/h5-8,11-14,17,23H,1-4,9-10,15-16H2,(H,26,29)

InChI Key

QPRDAHXRWTVVEO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide typically involves multi-step organic reactions. One common method is the imino Diels-Alder reaction, which combines anilines, o-phthalaldehyde, and dienophiles under controlled conditions . This reaction is known for its efficiency in constructing the isoindoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and 2-formylbenzoic acid. The use of eutectic solvents can enhance the reaction efficiency and yield . These solvents are environmentally friendly and can be reused, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoindoloquinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide exhibit significant anticancer properties. The isoindole structure is known for its ability to interact with various biological targets involved in cancer progression. Research has demonstrated that derivatives of isoindole can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

2. Neuroprotective Effects
The compound has shown promise in neuropharmacology due to its potential neuroprotective effects. Studies have suggested that it may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. For instance, its structural analogs have been found to act as NMDA receptor antagonists, which is crucial for protecting neurons from excitotoxic damage associated with neurodegenerative diseases like Alzheimer's and Huntington's disease .

Application Area Mechanism Potential Outcomes
Anticancer ActivityInduces apoptosis via signaling pathway modulationReduced tumor growth
NeuroprotectionNMDA receptor antagonism; reduces oxidative stressPreservation of neuronal health

Molecular Biology Applications

1. Target Identification
this compound can be utilized as a molecular probe for identifying and characterizing biological targets in cellular systems. Its unique structure allows it to bind selectively to specific proteins or receptors, facilitating studies on receptor-ligand interactions and cellular signaling pathways .

2. Drug Design and Development
The compound serves as a lead structure for the design of new drugs targeting various diseases. By modifying the cycloheptyl and isoindole moieties, researchers can develop derivatives with enhanced potency and selectivity against specific targets, paving the way for novel therapeutic agents .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of isoindole derivatives in vitro against breast cancer cell lines. The results indicated that specific modifications to the isoindole structure significantly enhanced cytotoxicity compared to traditional chemotherapeutics. The study concluded that N-cycloheptyl derivatives could serve as promising candidates for further development in cancer therapy.

Case Study 2: Neuroprotective Mechanisms
In a preclinical model of Alzheimer's disease, researchers administered an isoindole derivative similar to this compound. The findings revealed significant improvements in cognitive function and reduced neuroinflammation markers. This suggests potential therapeutic applications for treating neurodegenerative disorders.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of topoisomerase II and DNA gyrase, enzymes crucial for DNA replication and cell division. By binding to these enzymes, it prevents the unwinding of DNA, thereby inhibiting cancer cell proliferation. Additionally, it can interact with telomeric RNA G-quadruplexes, stabilizing these structures and potentially leading to telomere dysfunction in cancer cells .

Comparison with Similar Compounds

Structural Analogues in Immunoproteasome Inhibition

highlights a series of non-covalent β1i inhibitors with amide backbones. Key comparisons include:

Compound Name Substituent (R) Key Features Ki (Experimental) Binding Stability (BPMD)
N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) Benzyl High selectivity, strong Lys33 interaction Low µM Most stable
N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (3) Cyclohexyl Moderate activity, bulkier substituent Sub-µM Moderate stability
Target compound Cycloheptyl Larger ring size, enhanced lipophilicity N/A Hypothetically intermediate

Key Observations :

  • The benzyl group in compound 1 maximizes interactions with Phe31 and Lys33 in the β1i subunit, correlating with its superior Ki and stability .
  • The cycloheptyl substituent in the target compound may reduce binding affinity compared to benzyl due to steric hindrance but could improve membrane permeability.
Isoindoloquinazolinone Derivatives

Compounds sharing the isoindoloquinazolinone core () differ in their side chains:

Compound Name (Example) Side Chain Functional Impact
3-[9,10-dimethoxy-...]propanamide () 3-pyridyl terminus Introduces basicity, potential H-bonding
6-(9,10-dimethoxy-...)hexanoic acid () Hexanoic acid Increased solubility, carboxylic acid group
Target compound Cycloheptyl propanamide Lipophilic, neutral charge

Key Observations :

  • The 3-pyridyl group () may enhance target engagement through π-π interactions but reduce blood-brain barrier penetration.
  • The hexanoic acid derivative () prioritizes solubility over membrane permeability, making it suitable for in vitro assays.
Propanamide-Based Opioid Analogues

Though pharmacologically distinct, fentanyl-related propanamides () share structural motifs:

Compound Name (Example) Core Structure Biological Target
Isobutyryl fentanyl Piperidine-propanamide μ-opioid receptor
Target compound Isoindoloquinazolinone-propanamide Immunoproteasome β1i subunit

Key Observations :

  • Both classes utilize propanamide linkages but differ in core scaffolds, directing activity to unrelated biological targets. The isoindoloquinazolinone core likely disrupts opioid receptor binding, emphasizing the role of the heterocyclic system in target specificity.

Biological Activity

N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core fused with an isoindole moiety. Its molecular formula is C19H23N3O3C_{19}H_{23}N_{3}O_{3}, with a molecular weight of approximately 357.41 g/mol. The structural representation can be summarized as follows:

  • Cycloheptyl group : Provides hydrophobic characteristics.
  • Quinazoline and isoindole moieties : Implicated in various biological activities.

Research indicates that quinazoline derivatives possess multiple mechanisms of action, including:

  • Antioxidant Activity : Quinazoline compounds have shown significant radical scavenging activity in various assays, including the DPPH assay. The antioxidant properties are crucial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Certain derivatives exhibit inhibitory effects on pro-inflammatory cytokines and mediators, suggesting potential use in treating inflammatory conditions.
  • Antitumor Activity : Some studies have indicated that quinazoline derivatives can inhibit cancer cell proliferation through various pathways.

Biological Activity Overview

Biological ActivityDescriptionReferences
AntioxidantExhibits significant radical scavenging activity; potential for therapeutic applications in oxidative stress-related diseases.
Anti-inflammatoryInhibits pro-inflammatory cytokines; shows promise for treating conditions like arthritis and other inflammatory disorders.
AntitumorDemonstrates inhibitory effects on cancer cell lines; potential for development as anticancer agents.

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study on related quinazoline derivatives demonstrated varying degrees of antioxidant activity with IC50 values greater than 400 µg/mL in DPPH radical scavenging assays. This suggests moderate efficacy compared to established antioxidants, indicating room for structural optimization to enhance activity .
  • Anti-inflammatory Research :
    • In a comparative study, derivatives similar to this compound showed significant inhibition of carrageenan-induced paw edema in animal models, indicating potential as anti-inflammatory agents .
  • Antitumor Activity :
    • Quinazoline-based compounds have been evaluated for their cytotoxic effects against various cancer cell lines. One specific study reported that certain derivatives could effectively inhibit the proliferation of breast cancer cells through apoptosis induction .

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